molecular formula C21H21N7O6 B2523097 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea CAS No. 1396806-74-8

1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Katalognummer: B2523097
CAS-Nummer: 1396806-74-8
Molekulargewicht: 467.442
InChI-Schlüssel: YGYUBZMUKNCPFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a synthetic organic compound with the CAS Registry Number 1396806-74-8 . Its molecular formula is C21H21N7O6, corresponding to a molecular weight of 467.4 g/mol . The compound features a complex structure that integrates several pharmacologically significant moieties, including a 1,3-benzodioxole ring, a urea linkage, a tetrazolone ring, and a morpholino group . The 1,3-benzodioxole scaffold is found in various bioactive molecules and is a key structural component in compounds like the antiepileptic drug Stiripentol, which is known to inhibit the enzyme lactate dehydrogenase (LDH) and is being investigated for applications in primary hyperoxaluria . The presence of both tetrazole and morpholine rings is common in medicinal chemistry, as these structures are frequently used in the development of modulators for various biological targets; for instance, similar heterocyclic compounds have been investigated as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . This specific combination of functional groups makes this urea derivative a valuable intermediate or candidate for advanced research in drug discovery and chemical biology. The compound is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are advised to consult the available safety data sheets before use.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O6/c29-19(26-7-9-32-10-8-26)12-27-21(31)28(25-24-27)16-4-1-14(2-5-16)22-20(30)23-15-3-6-17-18(11-15)34-13-33-17/h1-6,11H,7-10,12-13H2,(H2,22,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYUBZMUKNCPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications, particularly in oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole moiety and the incorporation of the morpholino and tetrazole groups. The detailed synthetic pathway can be illustrated as follows:

  • Formation of Benzo[d][1,3]dioxole : This step involves the condensation of catechol derivatives with appropriate aldehydes.
  • Tetrazole Synthesis : The tetrazole ring is formed through cyclization reactions involving hydrazines and carbonyl compounds.
  • Final Urea Formation : The final step involves coupling the synthesized components to form the urea linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives featuring similar benzo[d][1,3]dioxole structures have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1HepG22.38
2HCT1161.54
3MCF74.52
DoxorubicinHepG27.46

These compounds exert their effects by inducing apoptosis and inhibiting cell proliferation through various mechanisms such as EGFR inhibition and modulation of apoptotic pathways (Bax/Bcl-2 ratio).

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that derivatives of this compound may possess antimicrobial activities. Compounds with similar structural motifs have been evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : Compounds in this class have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and survival.
  • Apoptosis Induction : They promote apoptosis in cancer cells by altering mitochondrial membrane potential and increasing pro-apoptotic proteins.
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical settings:

Study 1: Antitumor Efficacy

A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated that certain analogs exhibited enhanced antitumor activity compared to standard chemotherapeutics like doxorubicin. The study utilized SRB assays to determine cytotoxicity across different cancer cell lines.

Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited promising inhibitory effects, warranting further exploration into their potential as anti-tubercular agents.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₂₃H₂₂N₆O₅ 486.47 Benzo[d][1,3]dioxol, tetrazol-5-one, morpholino Urea linker, tetrazole-morpholino hybrid -
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholinotriazin-2-yl)phenyl]urea (Compound 14) C₂₃H₂₄F₂N₈O₃ 498.4 Difluorophenyl, dimorpholinotriazine High purity (97.5% HPLC), antitumor potential
1-(4-Chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea C₁₈H₁₉ClN₆O 370.8 Chlorobenzyl, dimethylphenyltetrazole Tetrazole-methyl linkage, halogenated aryl
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroylpyrazole carbohydrazides (Compounds 3–10) C₂₅H₂₈N₄O₆ 480.2–580.3 tert-Butyl, aroyl, carbohydrazide Anticonvulsant activity, high yields (58–86%)
1-(2-Oxo-2-phenylethyl)-4-[(benzylidene)amino]-3-thiophen-2-ylmethyltriazol-5-one (Compound 4d) C₂₂H₂₀N₄O₂S 408.5 Thiophenemethyl, benzylidene Antimicrobial activity, 69% yield

Functional Group Analysis

Urea Linkers :

  • The target compound’s urea group bridges a benzo[d][1,3]dioxol-5-yl moiety and a tetrazolylphenyl group, distinct from Compound 14’s triazine-urea-difluorophenyl architecture .
  • In Compound 4d, the urea is replaced by a carbohydrazide (-CONHNH₂), reducing hydrogen-bonding capacity but enhancing metabolic stability .

Heterocyclic Cores :

  • The tetrazol-5-one ring in the target compound differs from Compound 14’s triazine core, which may alter π-π stacking interactions and solubility .
  • Pyrazoline derivatives (e.g., Compounds 3–10) exhibit anticonvulsant profiles linked to their dihydro-1H-pyrazole scaffold .

Substituent Effects: Morpholino groups in the target compound and Compound 14 improve aqueous solubility compared to halogenated analogues (e.g., Compound 15) . The benzo[d][1,3]dioxol group enhances membrane permeability relative to fluorophenyl or chlorophenyl substituents .

Critical Analysis and Limitations

  • Data Gaps : The target compound’s crystallographic data, solubility, and explicit biological activity are unreported in the provided evidence, necessitating further experimental validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.